molecular formula C12H11ClN2 B1453079 6-Chloro-N-(2-methylphenyl)-2-pyridinamine CAS No. 1220017-81-1

6-Chloro-N-(2-methylphenyl)-2-pyridinamine

Cat. No. B1453079
M. Wt: 218.68 g/mol
InChI Key: JKLOQPPIYDXSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-methylphenyl)-2-pyridinamine, also known as 6-CNMP, is an organic compound that is mainly used as a building block in the synthesis of pharmaceuticals and other organic compounds. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.62 g/mol. 6-CNMP is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Catalytic Applications

  • Catalysis and Hydrogenation : 6-Chloro-N-(2-methylphenyl)-2-pyridinamine and its derivatives are utilized in catalytic processes. For instance, in the hydrogenation of 2-vinylpyridine to 2-ethylpyridine using an osmium-hexahydride complex, pyridinamine derivatives played a crucial role (Resano Barrio, Esteruelas, & Oñate, 2004).

Synthesis and Chemical Properties

  • Synthesis of Carcinogenic Pyrolysis Products : Pyridinamine derivatives, including 6-Chloro-N-(2-methylphenyl)-2-pyridinamine, have been synthesized for studying their potential carcinogenicity. These compounds are mutagenic in certain tests and are structurally related to known carcinogens (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

  • Synthesis of Pyridine Derivatives : These compounds are used in the synthesis of a variety of pyridine derivatives, which have applications in various fields including material science and pharmaceuticals. For example, 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitile, a related compound, was used to synthesize pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).

  • Molecular Structure Analysis : The structural and molecular properties of derivatives of 6-Chloro-N-(2-methylphenyl)-2-pyridinamine are studied to understand their chemical behavior. These studies often involve X-ray diffraction and spectroscopic techniques (Lakshminarayana et al., 2009).

Industrial and Engineering Applications

  • Vapor Phase Synthesis in Industry : The compound and its derivatives are involved in industrial processes like the vapor phase synthesis of important drug intermediates, demonstrating their significance in chemical manufacturing (Ratnamala, Subrahmanyam, & Kumari, 2004).

Polymerization and Complex Formation

  • Polymerization Reactions : These pyridinamine derivatives are used in synthesizing complexes that act as catalysts in polymerization reactions, such as ethene polymerization, highlighting their role in material science (Müller et al., 2002).

Antimicrobial and DNA Interaction Studies

  • Antimicrobial Activities and DNA Interaction : Research on derivatives of 6-Chloro-N-(2-methylphenyl)-2-pyridinamine includes investigating their antimicrobial activities and interactions with DNA, which can have implications for medical research and drug development (Evecen et al., 2017).

Electronic and Optical Properties

  • Electronic and Optical Properties : The derivatives of this compound are studied for their electronic and optical properties, which are crucial for applications in electronics and photonics (Zedan, El-Taweel, & El-Menyawy, 2020).

properties

IUPAC Name

6-chloro-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOQPPIYDXSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-methylphenyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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